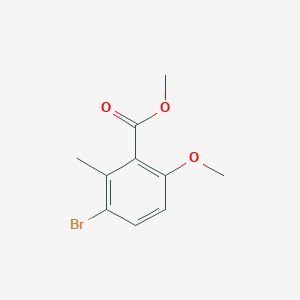

Methyl 3-bromo-6-methoxy-2-methylbenzoate

Description

Methyl 3-bromo-6-methoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 273.10 g/mol. The ester moiety enhances lipophilicity, while the bromine atom offers a reactive site for further derivatization .

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

methyl 3-bromo-6-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 |

InChI Key |

HNTZRAGCPVSMHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)OC)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the bromination of methyl 6-methoxy-2-methylbenzoate or related precursors via electrophilic aromatic substitution. The methoxy and methyl groups direct bromination regioselectively to the 3-position on the aromatic ring.

Bromination of 5-Methoxy-2-methylbenzoic Acid Derivatives

One common approach is brominating 5-methoxy-2-methylbenzoic acid or its methyl ester derivative under controlled conditions to introduce the bromine atom at the 3-position. This method employs bromine sources such as molecular bromine (Br2) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid.

- Reaction conditions : Typically, the reaction is performed at low to moderate temperatures (0–25°C) to control regioselectivity and minimize polybromination.

- Catalysts or additives : Sometimes Lewis acids or radical initiators are used to enhance bromination efficiency.

Example Synthesis from Methyl 3-bromo-2-methylbenzoate Precursors

According to a preparation example involving methyl 3-bromo-2-methylbenzoate, palladium-catalyzed coupling reactions are utilized to functionalize the brominated aromatic ring further. Although this example is for a closely related compound, it demonstrates the synthetic versatility of brominated methyl benzoates.

| Parameter | Details |

|---|---|

| Starting material | Methyl 3-bromo-2-methylbenzoate |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium acetate, cesium fluoride, or sodium carbonate |

| Solvent | 1,4-Dioxane with water |

| Temperature | 85–110°C |

| Reaction time | 16–29 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | 77–92% |

This method highlights the preparation of brominated methyl benzoates as intermediates for further synthetic elaboration.

Detailed Research Outcomes and Data Tables

Bromination Reaction Parameters and Yields

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination of methyl 5-methoxy-2-methylbenzoate | Br2 or NBS, solvent (DCM or acetic acid), 0–25°C | This compound, high regioselectivity | Control of temperature critical to avoid polybromination |

| Palladium-catalyzed coupling | Pd(PPh3)4 or Pd(dppf)Cl2, base (CsF, KOAc), 1,4-dioxane, 85–110°C, inert atmosphere | Functionalized bromobenzoate derivatives, 77–92% yield | Enables further synthetic transformations |

Example NMR Data for Brominated Methyl Benzoate (from research)

- ^1H NMR (400 MHz, CDCl3): Aromatic protons appear as doublets and triplets consistent with substitution pattern; methoxy (-OCH3) singlet around 3.8 ppm; methyl (-CH3) singlet near 2.2 ppm.

Summary of Preparation Routes

| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic bromination of methyl 5-methoxy-2-methylbenzoate | Br2 or NBS, DCM, 0–25°C | Direct, regioselective bromination | Requires careful temperature control to avoid overbromination |

| Palladium-catalyzed coupling of methyl 3-bromo-2-methylbenzoate | Pd catalysts, bases, dioxane, inert atmosphere, elevated temperature | High yield, versatile for further functionalization | Longer reaction times, requires inert atmosphere |

| Demethylation with boron tribromide (related step) | BBr3 in DCM, 0°C | Converts methoxy to hydroxy derivative | Not direct synthesis of target compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).

Oxidation: Conversion of methoxy to hydroxyl groups.

Reduction: Conversion of ester to alcohol.

Scientific Research Applications

Methyl 3-bromo-6-methoxy-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-methoxy-2-methylbenzoate depends on its specific application

Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.

Hydrogen Bonding: The methoxy and ester groups can form hydrogen bonds with other molecules.

Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares Methyl 3-bromo-6-methoxy-2-methylbenzoate with structurally related compounds, highlighting differences in substituents, molecular weight, and reactivity:

Spectral and Analytical Data

- NMR Spectroscopy: Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) exhibits characteristic ¹H NMR signals at δ 2.35 (s, 3H, CH₃), 6.80 (d, 1H, aromatic), and 7.25 (d, 1H, aromatic), with the amino group resonating as a broad singlet .

- LC-MS : The fluorinated analog 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid shows a molecular ion peak at m/z 232.9 [M+H]⁺, confirming successful Suzuki coupling .

Physicochemical Properties

- Solubility : Methoxy and hydroxy groups significantly impact solubility. Methyl 4-bromo-2-hydroxy-6-methylbenzoate is more water-soluble than its methoxy counterpart due to hydrogen bonding .

Biological Activity

Methyl 3-bromo-6-methoxy-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group on the aromatic ring, which significantly influence its reactivity and biological interactions. The electron-withdrawing nature of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to various pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds:

- Antimicrobial Studies : A comparative study evaluated the antimicrobial efficacy of various brominated benzoates, revealing that this compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus .

- Anti-inflammatory Potential : In vitro assays demonstrated that derivatives with similar structures could inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential for anti-inflammatory applications.

- Mechanistic Insights : A detailed mechanistic study highlighted that the compound's interaction with bacterial ribosomes could lead to impaired protein synthesis, thus providing insights into its antimicrobial properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Methyl 3-bromo-4-methoxy-2-methylbenzoate | Bromine at C3, methoxy at C4 | Antimicrobial and anticancer properties |

| Methyl 2-bromo-3-hydroxy-6-methylbenzoate | Hydroxyl group at C3 | Anti-inflammatory effects |

| Methyl 2-benzoyl-4-(3,4-dimethoxyphenyl) | Multiple methoxy groups | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.